Ethyl 3-aminopropanoate
Overview
Description
Ethyl 3-aminopropanoate, also known as Ethyl 3-aminopropionate hydrochloride, is an alanine derivative . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound can be achieved from Ethanol and β-Alanine . It is also commercially available for research use .
Molecular Structure Analysis
The molecular formula of this compound is C5H11NO2 . The molecular weight is 117.15 g/mol .
Physical and Chemical Properties Analysis
This compound has a boiling point of 54-56 °C and a melting point of 113-114 °C . It is a white to off-white solid .
Scientific Research Applications
Chemical Synthesis and Reactions
Ethyl 3-aminopropanoate is involved in various chemical synthesis processes and reactions. For instance, it transforms into ethyl 2-aminopropenoate with different substituents, as demonstrated in studies by Kakimoto et al. (1982), showing its versatility in organic synthesis (Kakimoto et al., 1982). Further, the compound is utilized in the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, which is instrumental in producing fused 3-aminopyranones and other heterocyclic compounds (Soršak et al., 1998).
Enzymatic Processes and Catalysis
This compound is also significant in enzymatic processes. The enzymatic hydrolysis of this compound, using different enzymes and conditions like ultrasound baths, has been studied for its efficiency and selectivity (Ribeiro et al., 2001). Additionally, its role in the stereoselective chemoenzymatic preparation of β-amino esters, vital for synthesizing optically active 3-amino-3-arylpropanoic acid derivatives, has been explored in research by Rodríguez-Mata et al. (2010) (Rodríguez-Mata et al., 2010).
Crystallography and Molecular Interactions
The compound is studied in the context of crystallography and molecular interactions. For example, Zhang et al. (2011) investigated the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing insights into nonhydrogen bonding interactions like N⋯π and O⋯π types (Zhang et al., 2011).
Biocatalysis and Pharmaceutical Intermediates
This compound is crucial in biocatalysis and as a pharmaceutical intermediate. Li et al. (2013) detailed its use in asymmetric biocatalysis, specifically in the production of S-3-amino-3-phenylpropionic acid, an important intermediate for pharmaceutical applications (Li et al., 2013).
Mechanism of Action
Target of Action
Ethyl 3-aminopropanoate is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose, a simple carbohydrate that the body uses for energy .
Mode of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Pathways
This compound, being an alanine derivative, might be involved in the amino acid metabolic pathways. Alanine plays a key role in the glucose-alanine cycle, which allows muscles and other tissues to derive energy from amino acids .
Pharmacokinetics
It is known that β-alanine ethyl ester, a similar compound, is expected to hydrolyse within the body to form β-alanine .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-aminopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQBIOQCECCMOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329386 | |
Record name | Ethyl 3-aminopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924-73-2 | |
Record name | Ethyl 3-aminopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-aminopropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-aminopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-AMINOPROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWD52URW2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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